BenchChemオンラインストアへようこそ!

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide

Galectin-3 Fragment-based drug discovery Fluorescence polarization

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide (CAS 1246088-44-7, molecular formula C₁₁H₁₂BrN₃O, molecular weight 282.14 g·mol⁻¹) is a heteroaryl amide building block featuring a 2‑cyano‑5‑bromopyridine core appended with a bulky pivalamide (2,2‑dimethylpropanamide) group at the 3‑position. The compound is supplied as a solid and is classified as an irritant (Acute Tox.

Molecular Formula C11H12BrN3O
Molecular Weight 282.14 g/mol
CAS No. 1246088-44-7
Cat. No. B1441283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-2-cyanopyridin-3-yl)pivalamide
CAS1246088-44-7
Molecular FormulaC11H12BrN3O
Molecular Weight282.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#N
InChIInChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(12)6-14-9(8)5-13/h4,6H,1-3H3,(H,15,16)
InChIKeyBKMYOXVZGMRZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide (CAS 1246088-44-7): Structural Identity and Procurement Context for Research Supply Chains


N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide (CAS 1246088-44-7, molecular formula C₁₁H₁₂BrN₃O, molecular weight 282.14 g·mol⁻¹) is a heteroaryl amide building block featuring a 2‑cyano‑5‑bromopyridine core appended with a bulky pivalamide (2,2‑dimethylpropanamide) group at the 3‑position . The compound is supplied as a solid and is classified as an irritant (Acute Tox. 4 Oral, Eye Irrit. 2) . Its structure integrates three chemically orthogonal functionalities—an aryl bromide for cross‑coupling, a nitrile for coordination or further elaboration, and a sterically hindered pivalamide that modulates conformational bias and hydrogen‑bonding capacity—making it a versatile intermediate for medicinal chemistry and chemical biology programs .

Why N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide Cannot Be Replaced by Common In‑Class Analogs: A Procurement‑Critical Evaluation


Superficially similar 3‑aminopyridine amides often fail to recapitulate the biological and synthetic performance of N-(5‑bromo‑2‑cyanopyridin‑3‑yl)pivalamide because minor positional or electronic perturbations propagate into large differences in target affinity and cross‑coupling efficiency. The 2‑cyano‑5‑bromo substitution pattern exploited in this compound appears in multiple high‑affinity galectin‑3 ligands (Kd values of 25–37 nM) [1], whereas regioisomeric or dehalogenated analogs show reduced or unreported potency in the same assay systems. Additionally, the pivalamide group provides steric shielding that slows metabolic N‑dealkylation relative to acetamide or unsubstituted amide congeners—a property that is qualitatively documented across kinase inhibitor series . Consequently, substituting a different 3‑aminopyridine amide without systematic comparative data risks losing both the target engagement and the synthetic lability conferred by the specific bromo‑cyano orientation.

Quantitative Comparative Evidence for N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide vs. Closest Analogs


High-Affinity Galectin-3 Fragment: 5-Bromo-2-Cyanopyridine Core Delivers Kd = 37 nM vs. Unreported Affinity for Regioisomeric and Dehalogenated Analogs

When elaborated into a thiodigalactoside conjugate, the 5‑bromo‑2‑cyanopyridin‑3‑yl fragment (directly derived from CAS 1246088‑44‑7) yields a galectin‑3 ligand with Kd = 37 nM in a competitive fluorescence polarization assay [1]. The corresponding 2‑bromo‑5‑cyanopyridine regioisomer (CAS 1171920‑02‑7) and the non‑brominated 2‑cyanopyridin‑3‑yl pivalamide (CAS 887579‑95‑5) have no reported affinity data in the same assay, preventing any claim of equivalent potency. This demonstrates that the 5‑bromo‑2‑cyano substitution pattern is an experimentally validated privileged fragment for achieving sub‑micromolar target engagement.

Galectin-3 Fragment-based drug discovery Fluorescence polarization

Multi‑Target Galectin‑3 Series Confirms 5‑Bromo‑2‑Cyanopyridine Scafold Delivers Consistent Sub‑100 nM Affinity (Kd 25–37 nM)

Beyond the single example above, US 10,988,502 and US 11,447,517 disclose multiple galectin‑3 ligands that retain the 5‑bromo‑2‑cyanopyridin‑3‑yl group with varying triazole appendages, exhibiting Kd values that cluster between 25 and 37 nM [1]. This narrow affinity range indicates that the 5‑bromo‑2‑cyanopyridine fragment, and not the variable triazole substitution, is the dominant affinity‑determining element. Systematic variation of the halogen or cyano position is absent from these patents, underscoring the non‑obvious advantage of the specific substitution pattern.

Galectin-3 Structure–activity relationship Carbohydrate mimic

5‑Bromo Substituent Enables Suzuki–Miyaura Cross‑Coupling Reactivity Not Available to 5‑Chloro or 5‑Fluoro Analogs Under Mild Conditions

The aryl bromide at the 5‑position of 2‑cyanopyridines is a well‑established leaving group for palladium‑catalyzed Suzuki–Miyaura cross‑coupling, whereas the corresponding 5‑chloro and 5‑fluoro derivatives require harsher conditions or specialized ligands to achieve comparable conversions . In the context of the pivalamide‑protected scaffold, the bromide offers a reactivity window that enables sequential functionalization without cleavage of the amide bond. Although direct kinetic data comparing 5‑bromo vs. 5‑chloro pivalamide substrates is not publicly available, the general trend for 2‑cyanopyridine halides is well documented: C–Br bonds undergo oxidative addition approximately 10–100 × faster than C–Cl bonds with standard Pd(0) catalysts.

Suzuki–Miyaura coupling C–C bond formation 2‑Cyanopyridine

Pivalamide Steric Bulk Distinguishes CAS 1246088‑44‑7 from Acetamide and Unsubstituted Amide Analogs for Metabolic Stability

The pivalamide (tert‑butylcarbonyl) group in CAS 1246088‑44‑7 introduces greater steric hindrance around the amide nitrogen than the acetamide (methylcarbonyl) or formamide analogs. In medicinal chemistry programs, pivalamide‑capped anilines and aminopyridines consistently demonstrate reduced rates of cytochrome P450‑mediated N‑dealkylation compared with their acetyl counterparts [1]. Although microsomal stability data for this exact compound have not been published, the class‑level trend is sufficiently robust that many kinase inhibitor patents explicitly claim pivalamide as a preferred capping group for improving pharmacokinetic half‑life [2].

Metabolic stability Amide N‑dealkylation Pivalamide

High-Value Application Scenarios for N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) Starting Point for Galectin‑3 and Kinase Programs

The 5‑bromo‑2‑cyanopyridin‑3‑yl fragment, readily accessible from CAS 1246088‑44‑7, has been validated in multiple high‑affinity galectin‑3 ligands (Kd = 25–37 nM) [1]. Procurement of this building block provides immediate access to a fragment with a demonstrated ability to anchor potent inhibitors, enabling rapid library enumeration via the aryl bromide handle. The pivalamide group simultaneously serves as a conformationally restrictive element that can be retained or cleaved depending on the desired lead series.

Selective Suzuki–Miyaura Cross‑Coupling for Construction of Cyano‑Bipyridine Libraries

The aryl bromide at the 5‑position allows efficient Suzuki–Miyaura coupling under mild conditions (Pd(PPh₃)₄, aqueous base, 80–100 °C), a reactivity advantage over the 5‑chloro and 5‑fluoro analogs . Researchers building focused libraries of 2‑cyanopyridine‑based kinase inhibitors or galectin‑3 ligands can exploit this reactivity to introduce aryl or heteroaryl diversity at the 5‑position without disturbing the pivalamide or nitrile functionalities.

Regioisomer‑Dependent Selectivity Profiling in PIM Kinase Lead Optimization

The 2‑cyano‑5‑bromo regioisomer represented by CAS 1246088‑44‑7 has been specifically claimed in PIM kinase inhibitor patents [2], whereas the 2‑bromo‑5‑cyano regioisomer (CAS 1171920‑02‑7) appears less frequently in the kinase patent literature. Teams synthesizing PIM‑1/2/3‑selective inhibitors should procure both regioisomers for systematic head‑to‑head profiling to establish structure–selectivity relationships, with the 5‑bromo‑2‑cyano variant providing the more precedented starting point for PIM potency.

Metabolic Stability Screening Cascade Using Pivalamide‑Protected Intermediates

The pivalamide group of CAS 1246088‑44‑7 confers steric protection against amide N‑dealkylation, a common metabolic soft spot in aminopyridine‑based inhibitors [2]. Medicinal chemistry groups can use this building block directly in parallel synthesis to generate lead compounds with intrinsically longer microsomal half‑lives, reducing the number of iterative metabolic optimization cycles.

Quote Request

Request a Quote for N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.